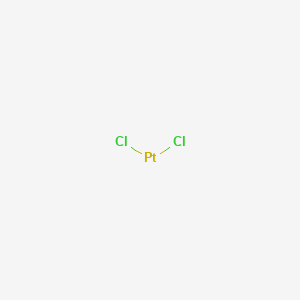
Platinum(II) chloride
Cat. No. B156199
Key on ui cas rn:
10025-65-7
M. Wt: 265.99 g/mol
InChI Key: CLSUSRZJUQMOHH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US07557057B2
Procedure details


Sodium ethoxide (0.416 g) was dissolved in 20 mL of ethanol, then combined with platinum chloride (0.333 g) and agitated until it became clear. The resulting mixture was then added to a carbon support slurry which was dispersed in 10 mL of ethanol and further agitated to produce a platinum precursor-carbon-sodium ethoxide ethanol mixture.


Name
platinum chloride
Quantity
0.333 g
Type
reactant
Reaction Step Two


Name

Identifiers


|
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+:4].[Pt:5](Cl)Cl>C(O)C>[Pt:5].[C:2].[CH2:2]([OH:1])[CH3:3].[O-:1][CH2:2][CH3:3].[Na+:4] |f:0.1,5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.416 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
platinum chloride
|
|
Quantity
|
0.333 g
|
|
Type
|
reactant
|
|
Smiles
|
[Pt](Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
agitated until it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was then added to a carbon support slurry which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further agitated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Pt]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[C].C(C)O.[O-]CC.[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
